![molecular formula C38H76NO8P B1261601 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261601.png)
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 30:0 in which the acyl groups at positions 1 and 2 are specified as octadecanoyl and dodecananoyl respectively. It derives from an octadecanoic acid and a dodecanoic acid.
Scientific Research Applications
Absorption and Intestinal Uptake
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine is studied for its absorption and intestinal uptake. In a study by Boucrot et al. (1997), a phospholipid analogue similar in structure showed poor splitting by phospholipases A2 and rapid disappearance from the intestinal contents, indicating potential applications in studying intestinal absorption processes (Boucrot, Bourass, Elkihel, Letourneux, & Gandemer, 1997).
Micellar Concentration Studies
Kramp et al. (1984) explored the critical micellar concentration of a compound structurally related to 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. This research is vital for understanding the physical chemical characteristics of such compounds and their biological interactions (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Polymerized Liposomes
Sadownik, Stefely, and Regen (1986) described the synthesis of a compound used in the construction of highly stable polymerized liposomes under mild conditions. This research opens doors for potential biomedical applications like drug delivery (Sadownik, Stefely, & Regen, 1986).
Molecular Organization in Multibilayers
Halladay et al. (1990) used magic-angle spinning NMR to study molecular organization in multibilayers formed by compounds including 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine. Their findings provide insights into the structural behavior of mixed-chain phospholipids (Halladay, Stark, Ali, & Bittman, 1990).
Vesicle Polymerization and Stability
Takeoka, Ohgushi, and Tsuchida (1995) conducted a study on the polymerization of phospholipid vesicles, using a method that could be applied to understanding the behavior of compounds like 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine in various environments (Takeoka, Ohgushi, & Tsuchida, 1995).
Lipase and Lipoxygenase Reactions
Baba et al. (1990) presented a synthesis study involving a diacylglycerophosphocholine hydroperoxide, highlighting the potential for understanding enzymatic reactions with compounds similar to 1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).
properties
Product Name |
1-Octadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C38H76NO8P |
Molecular Weight |
706 g/mol |
IUPAC Name |
[(2R)-2-dodecanoyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-17-18-19-20-21-23-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-22-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 |
InChI Key |
BRNGDJBMPAYDPP-PSXMRANNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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